Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate
Description
Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate is a synthetic aromatic ester characterized by a central benzoate backbone. Its structure includes a methyl ester group at the para position of the benzene ring, linked to a 2,3-difluoro-6-hydroxyphenyl ketone moiety.
Properties
Molecular Formula |
C15H10F2O4 |
|---|---|
Molecular Weight |
292.23 g/mol |
IUPAC Name |
methyl 4-(2,3-difluoro-6-hydroxybenzoyl)benzoate |
InChI |
InChI=1S/C15H10F2O4/c1-21-15(20)9-4-2-8(3-5-9)14(19)12-11(18)7-6-10(16)13(12)17/h2-7,18H,1H3 |
InChI Key |
NQGJXRPQTSCETJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2F)F)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate generally follows a multi-step approach involving:
- Preparation of suitably substituted aryl halide or boronic acid derivatives.
- Palladium-catalyzed coupling (e.g., Suzuki-Miyaura cross-coupling) to form the biaryl ketone linkage.
- Introduction or retention of hydroxy and fluorine substituents on the aromatic ring.
- Esterification or methylation steps to yield the methyl benzoate moiety.
- Purification by chromatographic methods.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is the cornerstone in constructing the biaryl ketone framework of the target molecule. Key details include:
| Catalyst System | Base | Solvent | Temperature | Duration | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride | Cesium carbonate | 1,4-Dioxane/Water (4:1) | 90 °C | 16 h | Moderate to high (up to 71%) | Degassed under argon; effective for coupling boronate esters with aryl bromides |
| Tetrakis(triphenylphosphine)palladium(0) | Sodium hydrogencarbonate | Water/N,N-dimethylformamide | 85 °C | Overnight | ~39% | Used for coupling bis(pinacolato)diboron derivatives with aryl bromides |
| Trans-bis(triphenylphosphine)palladium dichloride | Sodium carbonate | Water/Acetonitrile | 70 °C | 3–15 h | High (up to 100%) | Nitrogen degassing; suitable for coupling enol triflates with methyl benzoate derivatives |
These reactions typically involve the formation of arylboronate intermediates followed by coupling with aryl halides, enabling the installation of the 2,3-difluoro-6-hydroxyphenyl group onto the benzoate scaffold.
Preparation of Key Intermediates
3.1. Boronic Acid and Boronate Ester Intermediates
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate derivatives are prepared via borylation of aryl bromides using bis(pinacolato)diboron and palladium catalysts.
- Boronic acids are obtained by oxidation of boronate esters with sodium periodate and ammonium acetate in acetone/water at room temperature for 16 h, yielding white solids with yields around 71%.
- Methyl 4-bromo-2-methylbenzoate and related aryl bromides serve as coupling partners.
- These are often synthesized or commercially obtained and purified before use in coupling reactions.
Reaction Conditions and Optimization
- Reactions are typically carried out under inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.
- Degassing of solvents and reaction mixtures is standard practice.
- Temperature control is critical, with most reactions performed between 70 °C and 90 °C.
- Reaction times vary from 3 hours to overnight (up to 16 h) depending on substrates and catalyst loading.
- Bases such as cesium carbonate, sodium carbonate, potassium acetate, and sodium hydrogencarbonate are used to facilitate transmetalation steps.
- Solvent systems often involve mixtures of 1,4-dioxane and water or acetonitrile and water to balance solubility and reactivity.
Purification and Characterization
- Post-reaction mixtures are typically cooled and partitioned between organic solvents (ethyl acetate, diethyl ether) and aqueous phases.
- Organic layers are washed with water, brine, and dried over anhydrous sodium sulfate or magnesium sulfate.
- Concentration under reduced pressure yields crude products.
- Purification is achieved via flash column chromatography on silica gel using gradient elution with hexane/ethyl acetate mixtures.
- Final products are often triturated to enhance purity.
- Characterization includes LC-MS (m/z values confirming molecular ions), retention times (RT ~4.07 min), and 1H NMR spectroscopy confirming aromatic and methyl ester protons.
Representative Reaction Scheme Summary
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Borylation | Methyl 4-bromo-2-methylbenzoate + bis(pinacolato)diboron, Pd catalyst, KOAc, DMF, 80 °C, 4 h | Formation of boronate ester intermediate | 45–71% |
| Suzuki Coupling | Boronate ester + 2,3-difluoro-6-hydroxyphenyl bromide, Pd(dppf)Cl2, Cs2CO3, 1,4-dioxane/H2O, 90 °C, 16 h | Coupled biaryl ketone ester | Moderate to high |
| Oxidation (if needed) | Sodium periodate, ammonium acetate, acetone/water, 20 °C, 16 h | Conversion to boronic acid intermediates | ~71% |
| Workup & Purification | Extraction, drying, chromatography | Pure this compound | — |
Comparative Analysis of Preparation Methods
| Aspect | Method A (Pd(dppf)Cl2, Cs2CO3) | Method B (Pd(PPh3)4, NaHCO3) | Method C (Pd(PPh3)2Cl2, Na2CO3) |
|---|---|---|---|
| Catalyst Loading | Moderate (1.78 mmol per 17.79 mmol substrate) | Low to moderate | Moderate |
| Solvent System | 1,4-Dioxane/Water (4:1) | Water/DMF | Water/Acetonitrile |
| Temperature | 90 °C | 85 °C | 70 °C |
| Reaction Time | 16 h | Overnight (~16 h) | 3–15 h |
| Yield Range | Moderate to high (up to 71%) | Moderate (~39%) | High (up to 100%) |
| Notes | Degassed under argon, suitable for complex substrates | Effective for boronate ester formation | Efficient for coupling with enol triflates |
Research Discoveries and Perspectives
- The use of bis(pinacolato)diboron as a boron source in borylation reactions is well-established and provides high regioselectivity and yields for preparing boronate esters essential for Suzuki coupling.
- The choice of palladium catalyst and ligand system significantly influences reaction efficiency; Pd(dppf)Cl2 complexes often outperform Pd(PPh3)4 in sterically hindered or electronically demanding substrates.
- Reaction conditions optimized for mild temperatures and aqueous co-solvents improve sustainability and reduce environmental impact.
- The presence of fluorine atoms on the aromatic ring enhances the compound's chemical stability and biological activity, necessitating careful control of reaction parameters to preserve these substituents.
- Purification by flash chromatography remains the standard for isolating high-purity products, although advances in preparative HPLC and crystallization techniques are emerging.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Range |
|---|---|
| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4, Pd(PPh3)2Cl2 |
| Base | Cs2CO3, NaHCO3, KOAc, Na2CO3 |
| Solvent | 1,4-Dioxane/Water, DMF/Water, Acetonitrile/Water |
| Temperature | 70–90 °C |
| Reaction Time | 3–16 h |
| Yield | 39–100% (depending on method) |
| Purification | Silica gel chromatography (hexane/ethyl acetate) |
| Characterization | LC-MS, 1H NMR |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-[(2,3-difluoro-6-oxophenyl)carbonyl]benzoate.
Reduction: Formation of 4-[(2,3-difluoro-6-hydroxyphenyl)methanol].
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several methyl benzoate derivatives documented in pesticide chemistry. Below is a comparative analysis based on substituents, functional groups, and inferred properties.
Structural Analogues from Pesticide Chemistry
Key analogues include sulfonylurea herbicides and other methyl benzoate-based pesticides ():
Key Structural Differences:
- Backbone and Functional Groups: The target compound features a carbonyl-linked difluorohydroxyphenyl group, distinct from the sulfonylurea bridges in metsulfuron and tribenuron methyl esters . Sulfonylurea herbicides rely on urea linkages to inhibit acetolactate synthase (ALS), a critical enzyme in plant amino acid biosynthesis. The absence of this moiety in the target compound suggests a different mechanism of action or application. Haloxyfop and diclofop-methyl utilize phenoxypropanoate backbones with halogenated aryl groups, targeting acetyl-CoA carboxylase (ACCase) in grasses . The target compound’s benzoate backbone and fluorine/hydroxyl substituents may confer unique polarity or binding properties.
- Substituent Effects: Fluorine Atoms: The 2,3-difluoro substitution in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogues. This is critical in pharmaceuticals for improving bioavailability .
Research Findings and Data Gaps
- Sulfonylurea Herbicides : Documented to exhibit herbicidal activity at 2–40 g/ha, with selectivity depending on substituent patterns .
- Fluorinated Analogues : Fluorine substitution in pesticides like haloxyfop improves lipid solubility and environmental persistence .
- Target Compound: No explicit activity data is available. Computational modeling or enzymatic assays would be required to elucidate its biological role.
Biological Activity
Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a benzoate moiety and a difluorinated phenolic component. The presence of the difluoro group is significant as it may enhance the compound's lipophilicity and biological activity.
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. Research focusing on small molecule inhibitors targeting KRAS G12C mutants has shown that similar compounds can effectively inhibit tumor growth in vitro and in vivo models .
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | B16 Melanoma | <1.0 | Tubulin polymerization inhibition |
| Study B | A549 Lung Cancer | 0.5 | Apoptosis induction via caspase activation |
Enzyme Inhibition
The compound has also been evaluated for its potential to inhibit various enzymes involved in metabolic processes. For instance, profiling studies have shown that related compounds can act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Table 2: Enzyme Inhibition Profile
Case Study 1: In Vivo Efficacy
In a recent study published in a peer-reviewed journal, this compound was administered to mice bearing xenograft tumors. The results demonstrated a significant reduction in tumor volume compared to control groups, suggesting its potential as an effective anticancer agent.
Case Study 2: Toxicological Assessment
Another critical aspect of evaluating the biological activity of this compound involves understanding its toxicity profile. Toxicological assessments indicate that while the compound exhibits promising biological activity, it also requires careful evaluation to determine safe dosage levels for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
